Clindamycin hydrochloride Clindamycin hydrochloride See also: Clindamycin Hydrochloride (preferred); Clindamycin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 21462-39-5
VCID: VC20743732
InChI: InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1
SMILES: CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
Molecular Formula: C18H34Cl2N2O5S
Molecular Weight: 461.4 g/mol

Clindamycin hydrochloride

CAS No.: 21462-39-5

Cat. No.: VC20743732

Molecular Formula: C18H34Cl2N2O5S

Molecular Weight: 461.4 g/mol

* For research use only. Not for human or veterinary use.

Clindamycin hydrochloride - 21462-39-5

CAS No. 21462-39-5
Molecular Formula C18H34Cl2N2O5S
Molecular Weight 461.4 g/mol
IUPAC Name (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride
Standard InChI InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1
Standard InChI Key AUODDLQVRAJAJM-XJQDNNTCSA-N
Isomeric SMILES CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-]
SMILES CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
Canonical SMILES CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-]

Chemical Identity and Properties

Clindamycin hydrochloride is the hydrochloride salt form of clindamycin, a lincosamide antibiotic used to treat serious bacterial infections. It has a chemical name of 7(S)-chloro-7-deoxylincomycin hydrochloride and is commonly known by brand names such as Cleocin and Dalacin . This salt form is specifically designed for use in oral formulations of clindamycin, distinguishing it from other salt forms such as clindamycin phosphate (used for injectable and topical formulations) and clindamycin nicotinamide (used for topical applications) .

Physical and Chemical Characteristics

The compound has the following key properties:

  • Molecular Formula: C₁₈H₃₄Cl₂N₂O₅S

  • Molecular Weight: 461.44 g/mol

  • CAS Number: 21462-39-5

  • Physical Appearance: White to off-white solid

  • Melting Point: 141°C

  • Solubility: Highly water-soluble (50 mg/mL in water, yielding a clear, colorless solution)

  • Stability: Hygroscopic (tends to absorb moisture from the air)

Table 1: Physical and Chemical Properties of Clindamycin Hydrochloride

PropertyValue
Molecular FormulaC₁₈H₃₄Cl₂N₂O₅S
Molecular Weight461.44 g/mol
Melting Point141°C
Water Solubility50 mg/mL
Physical FormSolid
ColorWhite to Off-White
StabilityHygroscopic
Storage Temperature2-8°C

Mechanism of Action

Clindamycin hydrochloride, like its parent compound clindamycin, acts through a specific mechanism that targets bacterial protein synthesis. Understanding this mechanism is essential for appreciating its clinical efficacy and spectrum of activity.

Clindamycin hydrochloride inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing ribosomal translocation . This mechanism effectively halts the elongation of peptide chains, resulting in bacteriostatic or bactericidal effects depending on the organism and drug concentration. The drug's action is similar to macrolide antibiotics such as erythromycin, despite being chemically distinct, which explains the antagonism observed when these drugs are administered together .

A notable characteristic of clindamycin is its ability to exert a prolonged post-antibiotic effect, which means it continues to suppress bacterial growth even after the drug concentration falls below the minimum inhibitory concentration (MIC) . Additionally, even at subinhibitory concentrations, clindamycin may decrease bacterial toxin production and enhance microbial opsonization and phagocytosis, contributing to its clinical effectiveness .

Pharmacokinetics

The pharmacokinetic profile of clindamycin hydrochloride is characterized by its absorption, distribution, metabolism, and elimination patterns, which influence its clinical utility and dosing strategies.

Metabolism and Elimination

Clindamycin hydrochloride undergoes extensive metabolism in the liver. In vitro studies using human liver and intestinal microsomes have shown that clindamycin is predominantly metabolized by Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP3A5 . The primary metabolites formed are clindamycin sulfoxide and, to a lesser extent, N-desmethylclindamycin .

Elimination occurs primarily through hepatic metabolism and biliary excretion. Approximately 10% of the bioactive drug is excreted in the urine and 3.6% in the feces, with the remainder eliminated as bioinactive metabolites . The biliary excretion of active drug and metabolites results in prolonged activity within the intestine, affecting gastrointestinal flora for up to two weeks .

Table 2: Pharmacokinetic Parameters of Clindamycin Hydrochloride

ParameterValue
Peak Serum Concentration (150 mg dose)2.50 mcg/mL
Time to Peak Concentration45 minutes
Bioavailability50-90%
Biological Half-life (normal function)2.4 hours
Biological Half-life (severe liver disease)8-12 hours
Protein BindingHigh
Primary MetabolismCYP3A4 (with minor CYP3A5)
Urinary Excretion (bioactive)10%
Fecal Excretion (bioactive)3.6%

Clinical Applications

Clindamycin hydrochloride possesses a broad spectrum of antimicrobial activity that makes it valuable in treating various types of infections. Its use is particularly important when certain pathogens are suspected or confirmed.

Antimicrobial Spectrum

Clindamycin hydrochloride is primarily effective against gram-positive bacteria, anaerobic bacteria, and certain protozoans . It exhibits significant activity against:

  • Susceptible anaerobic bacteria

  • Susceptible strains of streptococci, pneumococci, and staphylococci

  • Certain protozoans such as Toxoplasma species

The drug has shown synergistic properties when combined with vancomycin, potentially enhancing its clinical efficacy in specific scenarios .

Approved Indications

Clindamycin hydrochloride is approved for treating several types of serious infections in both adults and children, including:

  • Lower respiratory tract infections: Including pneumonia, empyema, and lung abscess caused by susceptible anaerobes, Streptococcus pneumoniae, other streptococci (except Enterococcus faecalis), and Staphylococcus aureus .

  • Skin and skin structure infections: Caused by susceptible isolates of Streptococcus pyogenes, Staphylococcus aureus, and anaerobes .

  • Gynecological infections: Including endometritis, non-gonococcal tubo-ovarian abscess, pelvic cellulitis, and post-surgical vaginal cuff infection caused by susceptible anaerobes .

  • Intra-abdominal infections: Including peritonitis and intra-abdominal abscesses caused by susceptible anaerobic organisms .

  • Septicemia: Caused by susceptible isolates of Staphylococcus aureus, streptococci (except E. faecalis), and susceptible anaerobes .

  • Bone and joint infections: Including acute hematogenous osteomyelitis caused by susceptible isolates of S. aureus and as adjunctive therapy in chronic bone and joint infections due to susceptible organisms .

A small study comparing clindamycin with metronidazole in patients with proven anaerobic pulmonary infection found clindamycin to be clearly superior, highlighting its particular efficacy in treating anaerobic respiratory infections .

Dosage and Administration

Clindamycin hydrochloride is available in various formulations, with the hydrochloride salt specifically used in oral preparations. Dosage recommendations vary depending on the indication, severity of infection, and patient factors.

Pharmacokinetic studies following multiple doses of clindamycin hydrochloride for up to 14 days showed no evidence of drug accumulation or altered metabolism . Doses of up to 2 grams of clindamycin per day for 14 days have been well-tolerated by healthy volunteers, although the incidence of gastrointestinal side effects increases with higher doses .

Serum concentrations of clindamycin increase linearly with increased dose and typically exceed the minimum inhibitory concentration (MIC) for most indicated organisms for at least six hours following administration of the usually recommended doses .

Dosage adjustments are recommended for patients with:

  • Severe hepatic impairment

  • Combined renal and hepatic dysfunction

Safety ParameterDetails
GHS SymbolGHS07 (Warning)
Hazard StatementsH317, H319, H362
Precautionary StatementsP260, P263, P280, P302+P352, P305+P351+P338, P308+P313
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Water Hazard Class (Germany)2 (Hazardous to water)

Research Applications

Beyond its clinical applications, clindamycin hydrochloride is utilized in various research contexts. It is frequently employed in antimicrobial susceptibility tests (ASTs) to evaluate its efficacy against certain bacterial species . These tests, which include broth microdilution and disk diffusion methods, help reduce the risk of using antibiotics against resistant bacteria and guide clinical decision-making regarding appropriate antibiotic therapy .

The compound is available in research-grade formulations for laboratory use. For instance, molecular biology grade clindamycin hydrochloride with a purity of ≥98% (HPLC) is commercially available from various suppliers .

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